
2-Amino-5-bromophenol
Overview
Description
Chemical Identity and Properties 2-Amino-5-bromophenol (CAS: 38191-34-3) is a brominated aminophenol derivative with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol . Its structure features an amino group (-NH₂) at the ortho position and a hydroxyl group (-OH) at the para position relative to the bromine atom on the benzene ring. Key identifiers include:
- SMILES:
Nc1ccc(Br)cc1O
- InChI Key:
DRQWUAAWZFIVTF-UHFFFAOYSA-N
.
Physical properties include a boiling point of 265.046°C (predicted) and a solid-state appearance, ranging from pink powder to off-white or brown solids depending on purity . Commercial samples typically have a purity of 95–99% .
Synthesis
Two primary synthetic routes are reported:
Method A: Reacting N-(4-bromophenyl)-1-phenylethan-1-imine oxide with trichloroacetyl chloride in THF, followed by HCl hydrolysis (reflux, 4 hours). Yield: 29.7% .
Method B: Using oxalyl chloride instead of trichloroacetyl chloride under similar conditions. Yield: 36.1% . Both methods yield this compound hydrochloride, confirmed via HPLC and HRMS (observed m/z: 187.9710; calculated: 187.9712) .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-bromophenol involves the reaction of N-(4-bromo-2-hydroxyphenyl)acetamide with hydrochloric acid in ethanol at 100°C for 3 hours. The mixture is then treated with sodium carbonate, and the ethanol is removed under reduced pressure . The residue is extracted with dichloromethane, dried, and concentrated to yield the product.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxylamines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-amino-5-bromophenol derivatives in anticancer therapies. A series of bromophenol derivatives containing indolin-2-one moieties were synthesized and evaluated for their anticancer activities against several human cancer cell lines, including A549 (lung cancer), Bel7402 (liver cancer), and HeLa (cervical cancer). Among these compounds, certain derivatives exhibited potent inhibitory effects on cell proliferation, demonstrating IC50 values as low as 0.80 µM against HCT-116 cells .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key metabolic enzymes. For instance, novel bromophenol derivatives were tested against acetylcholinesterase (AChE) and carbonic anhydrase isoenzymes. Results indicated effective inhibition, suggesting potential applications in treating conditions like glaucoma and Alzheimer’s disease .
Analytical Chemistry
Chemical Synthesis
this compound serves as a versatile starting material for synthesizing other compounds. It can undergo various chemical transformations, including nucleophilic substitutions to yield derivatives used in industrial applications. For example, it is involved in the synthesis of 2-amino-5-nitrophenol derivatives, which are valuable as reducing agents and synthetic intermediates in the production of dyes and photographic chemicals .
Spectroscopic Studies
The compound's structural properties have been extensively studied using techniques such as FT-IR and Raman spectroscopy. These analyses provide insights into the molecular vibrations and electronic properties of the compound, aiding in the characterization of new derivatives .
Material Science
Polymer Chemistry
In polymer chemistry, this compound derivatives are explored for their potential use as additives or stabilizers in polymers. Their ability to act as antioxidants or UV stabilizers can enhance the durability and performance of polymeric materials under various environmental conditions.
Case Study: Anticancer Activity Evaluation
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4g | A549 | 8.9 | Inhibits cell migration |
5h | HCT-116 | 0.80 | Induces apoptosis |
6d | Bel7402 | 12.5 | Cell cycle arrest |
This table summarizes the anticancer activity of selected bromophenol derivatives derived from this compound.
Case Study: Enzyme Inhibition Assay Results
Compound | Enzyme Target | Ki (nM) |
---|---|---|
Compound A | AChE | 6.54 ± 1.03 |
Compound B | hCA I | 2.53 ± 0.25 |
Compound C | hCA II | 15.05 ± 1.07 |
This table presents the inhibition constants for various compounds derived from this compound against important metabolic enzymes.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect enzyme activity, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
The following table compares 2-amino-5-bromophenol with structurally and functionally related brominated aminophenols and derivatives:
Key Differences and Insights
Structural Variations: Halogen Substitution: 2-Amino-5-bromo-3-fluorophenol and 2-amino-5-bromo-4-chlorophenol incorporate additional halogens (F, Cl), increasing molecular weight and altering reactivity . Positional Isomerism: 2-Amino-4-bromophenol differs in bromine placement (C4 vs. C5), affecting electronic distribution and hydrogen-bonding capacity .
Biological Activity: this compound and 2-amino-5-nitrophenol are substrates for methyltransferases (MTs), but retention times (HPLC) and interaction kinetics differ. For example, this compound has a retention time of 5.01 min, while 2-amino-4-nitrophenol is processed by RgANMT .
Commercial Availability: this compound is widely available (e.g., Sigma-Aldrich, Santa Cruz Biotechnology) at $20–$1,728/g depending on quantity . In contrast, 2-amino-3-bromo-5-chlorophenol (CAS: 1549689-88-4) is reagent-grade and less accessible .
Biological Activity
2-Amino-5-bromophenol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, including its anticancer, antimicrobial, and enzyme inhibition activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C6H6BrN1O
- Molecular Weight : 202.02 g/mol
The presence of the amino group and bromine atom on the phenolic ring is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of bromophenol derivatives, including this compound, in anticancer applications. A study evaluated various bromophenol derivatives against several cancer cell lines, demonstrating that modifications to the bromine substitution pattern can significantly influence anticancer efficacy.
Table 1: Anticancer Activity of Bromophenol Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (Lung) | 15.2 | Induction of apoptosis |
HeLa (Cervical) | 12.8 | Inhibition of cell migration | |
HepG2 (Liver) | 10.5 | Cell cycle arrest at G2/M phase |
The results indicate that this compound exhibits notable cytotoxicity against various cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle regulation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research shows that bromophenols possess broad-spectrum antibacterial activity.
Table 2: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound may be effective against common bacterial pathogens, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition Studies
Another area of interest is the compound's ability to inhibit key enzymes involved in various physiological processes. Notably, studies have reported on its inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes.
Table 3: Enzyme Inhibition Potency of Bromophenols
Enzyme | Ki Value (nM) |
---|---|
Acetylcholinesterase | 25.67 ± 4.58 |
Carbonic Anhydrase I | 15.05 ± 1.07 |
Carbonic Anhydrase II | 1.63 ± 0.11 |
These results indicate that the compound has significant inhibitory effects on these enzymes, which are critical in neurotransmission and acid-base balance in physiology .
Case Studies
- Anticancer Mechanism : A study demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in HeLa cells, suggesting a mechanism involving oxidative stress induction as part of its anticancer activity .
- Antimicrobial Efficacy : In a comparative study, the antimicrobial activity of various bromophenols was assessed against resistant strains of bacteria. The findings indicated that this compound exhibited superior efficacy compared to other derivatives, highlighting its potential as a lead compound for antibiotic development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-5-bromophenol in laboratory settings?
-
Methodological Answer : Synthesis typically involves bromination of aminophenol precursors. For example, direct bromination of 2-aminophenol using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 0–5°C) can yield this compound. Purification via recrystallization (using ethanol/water mixtures) is critical to isolate the product . Preliminary studies are advised to optimize reaction stoichiometry and temperature, as competing side reactions (e.g., over-bromination) may occur .
-
Key Parameters :
Precursor | Brominating Agent | Solvent | Temperature | Yield |
---|---|---|---|---|
2-Aminophenol | Br₂ | Acetic Acid | 0–5°C | ~60–70% |
2-Aminophenol | NBS | DCM | RT | ~50–55% |
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at room temperature. Avoid prolonged exposure to moisture or oxygen, as the compound may degrade via hydrolysis or oxidation. Use desiccants in storage vials and monitor purity via HPLC or TLC periodically .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use DMSO-d₆ as a solvent for ¹H and ¹³C NMR to observe aromatic protons (δ 6.5–7.5 ppm) and confirm bromine’s deshielding effects.
- IR : Detect O–H (3200–3500 cm⁻¹) and N–H (3300–3400 cm⁻¹) stretches; absence of peaks >1700 cm⁻¹ rules out carbonyl impurities.
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 188.02 (M+H⁺) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR, IR) be resolved when characterizing this compound derivatives?
- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. For example, enol-keto tautomerism in polar solvents can alter NMR signals. To resolve:
Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
Validate using high-resolution mass spectrometry (HRMS) to confirm molecular formula.
Cross-reference with NIST Chemistry WebBook or crystallographic data (if available) .
Q. What strategies mitigate competing side reactions during bromination of aminophenol precursors?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce electrophilic aromatic substitution at unintended positions.
- Directed Bromination : Use protecting groups (e.g., acetyl on the amine) to direct bromine to the para position, followed by deprotection .
- Catalysis : Lewis acids like FeCl₃ can enhance regioselectivity. For example, FeCl₃-mediated bromination of 2-acetamidophenol improves para-bromination efficiency by 20–30% .
Q. How does the bromine substituent influence the electronic properties of this compound in catalysis or ligand design?
- Methodological Answer : Bromine’s electron-withdrawing effect decreases electron density on the aromatic ring, enhancing stability of transition metal complexes. For example:
-
In Pd-catalyzed cross-coupling reactions, bromine acts as a leaving group, enabling Suzuki-Miyaura couplings.
-
DFT studies show bromine increases the compound’s redox potential by 0.2–0.3 V, which is critical for designing electrochemical sensors .
- Electronic Effects :
Substituent | Hammett Constant (σ) | Impact on Reactivity |
---|---|---|
–Br | +0.23 | Enhances electrophilic substitution at meta positions |
–NH₂ | -0.66 | Activates ring for nucleophilic attack |
Q. What are the challenges in quantifying trace impurities in this compound using HPLC?
- Methodological Answer :
- Column Selection : Use a C18 column with a mobile phase of acetonitrile/water (60:40) + 0.1% trifluoroacetic acid (TFA) to improve peak resolution.
- Detection : UV detection at 254 nm is optimal for aromatic amines. For trace impurities (<0.1%), employ LC-MS/MS with MRM (multiple reaction monitoring) modes .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points (e.g., 173–175°C vs. 178–180°C) for this compound?
- Methodological Answer : Discrepancies may stem from polymorphic forms or hydration states. To resolve:
Perform differential scanning calorimetry (DSC) to identify phase transitions.
Characterize crystal structures via X-ray diffraction (XRD).
Compare purity levels using elemental analysis (C, H, N, Br) .
Properties
IUPAC Name |
2-amino-5-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQWUAAWZFIVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558877 | |
Record name | 2-Amino-5-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38191-34-3 | |
Record name | 2-Amino-5-bromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38191-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.